(Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative featuring a nitro-substituted benzylidene group at the 2-position of the benzofuran core. This compound is structurally characterized by a tert-butyl ester group linked via an acetoxy bridge to the benzofuran moiety. The (Z)-stereochemistry at the benzylidene double bond is critical for its conformational stability and biological interactions.
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-21(2,3)29-19(23)12-27-15-8-9-16-17(11-15)28-18(20(16)24)10-13-4-6-14(7-5-13)22(25)26/h4-11H,12H2,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSIAEXTDYGLPC-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activity. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties. The presence of the nitrobenzylidene group may enhance its biological interactions, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C21H19NO7
- Molecular Weight : 397.383 g/mol
- Purity : Typically 95% .
The biological activity of this compound can be attributed to its structural components:
- Benzofuran Core : The benzofuran moiety is often associated with various biological activities, including anti-inflammatory and anticancer properties.
- Nitrobenzylidene Group : This functional group may contribute to the compound's ability to interact with biological targets, potentially acting as a reactive electrophile that can form covalent bonds with nucleophiles in proteins or nucleic acids.
Anticancer Potential
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to (Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Antimicrobial Activity
Benzofuran derivatives have also demonstrated antimicrobial properties against various pathogens. The incorporation of the nitro group is known to enhance the antibacterial efficacy by disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Case Studies
- Anticancer Study :
- Antimicrobial Study :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the benzylidene group and the ester moiety. Below is a detailed comparison based on physicochemical properties, synthetic accessibility, and computational data.
Structural and Substituent Variations
*Calculated based on structural similarity.
Key Physicochemical Properties
*Estimated using computational tools (e.g., Molinspiration).
Research Findings and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrobenzylidene group in the target compound enhances electrophilicity compared to the electron-donating 4-tert-butylphenyl group in . This difference may influence reactivity in nucleophilic addition reactions or binding to biological targets such as kinases .
- Heterocyclic Influence : The thiophene-containing derivative introduces sulfur-mediated π-π stacking or hydrogen bonding, which could modulate interactions with aromatic residues in protein binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
